

Spectroscopic Analysis of 1-Chloro-2-fluoroethane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2-fluoroethane

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An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Halogenated Hydrocarbon

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-2-fluoroethane** (C_2H_4ClF), a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Chloro-2-fluoroethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **1-Chloro-2-fluoroethane**^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.627	Triplet of Doublets (td)	-CH ₂ F	
3.726	Triplet of Doublets (td)	-CH ₂ Cl	

Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for **1-Chloro-2-fluoroethane**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-CH ₂ F
Data not available in search results	-CH ₂ Cl

Solvent: CDCl₃[2][3]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **1-Chloro-2-fluoroethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak list not available in search results. A liquid film IR spectrum is available.[2][4]		

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **1-Chloro-2-fluoroethane**[5]

m/z	Relative Intensity	Proposed Fragment
82	[C ₂ H ₄ ³⁵ Cl F] ⁺ (Molecular Ion)	
49	[CH ₂ ³⁵ Cl] ⁺	
46	[CH ₂ F] ⁺	
A more detailed fragmentation pattern is not available in the search results.		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1-Chloro-2-fluoroethane** to determine its chemical structure.

Methodology:

- **Sample Preparation:** A sample of **1-Chloro-2-fluoroethane** (typically 5-25 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz NMR spectrometer is used for analysis.^[2]
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
 - Typically, 16-64 scans are acquired.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

- A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Chloro-2-fluoroethane** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: As **1-Chloro-2-fluoroethane** is a liquid, a neat (undiluted) sample is prepared as a thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.
 - The sample (as a liquid film between the plates) is placed in the sample holder.
 - The infrared spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Chloro-2-fluoroethane** to confirm its molecular formula and aid in structural elucidation.

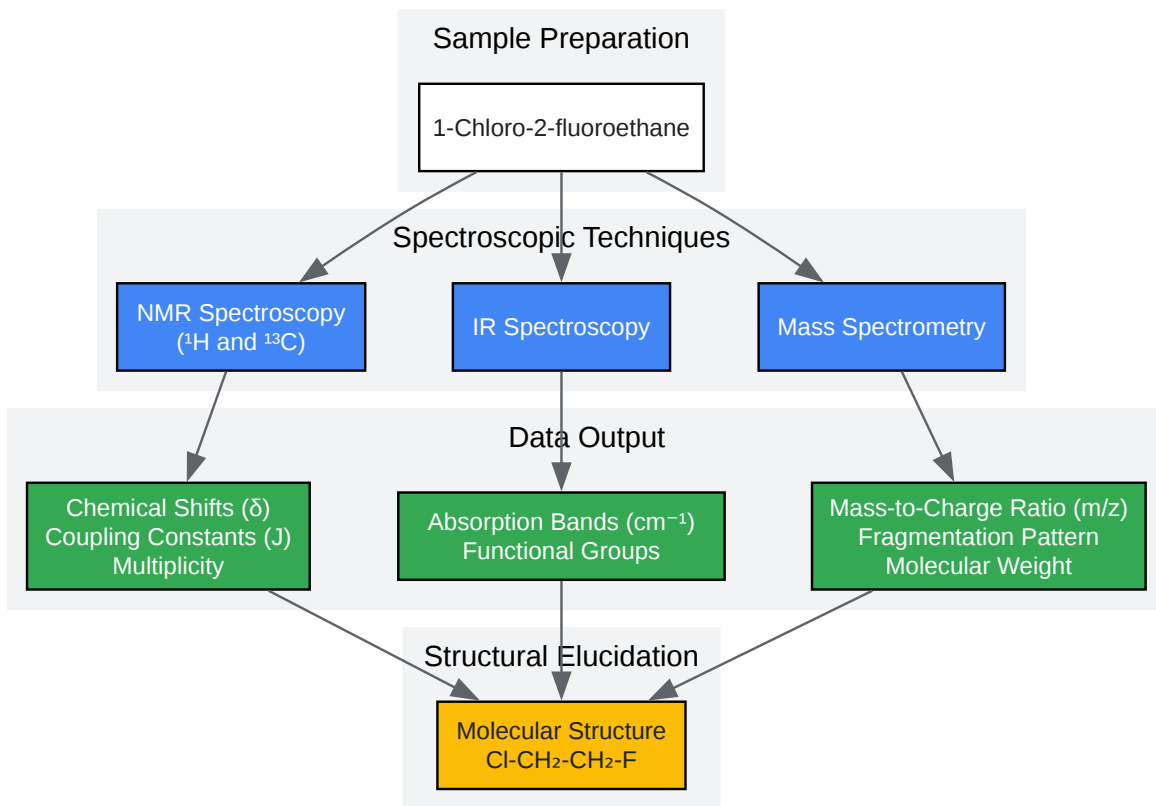
Methodology:

- **Sample Introduction:** **1-Chloro-2-fluoroethane**, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Principles

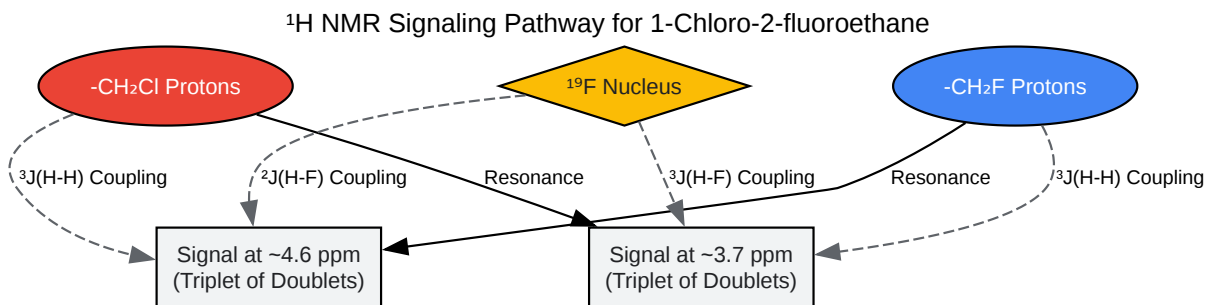
The following diagrams illustrate the logical relationships in the spectroscopic analysis of **1-Chloro-2-fluoroethane**.

Spectroscopic Analysis Workflow for 1-Chloro-2-fluoroethane



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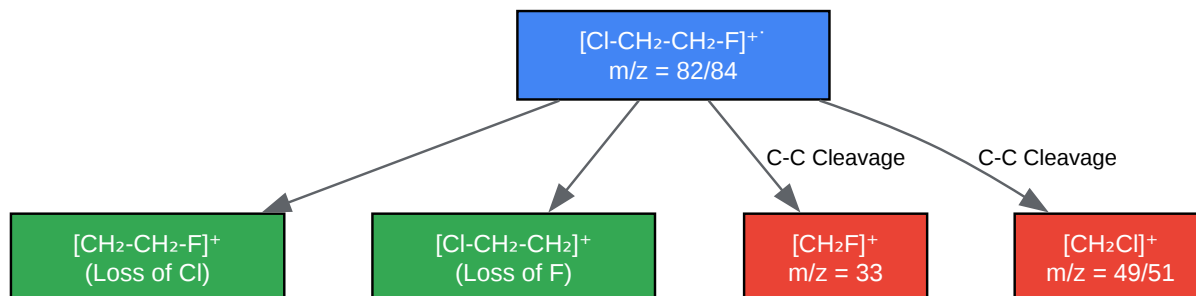
A flowchart of the spectroscopic analysis workflow.



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^1H NMR spin-spin coupling relationships.

Mass Spectrometry Fragmentation of 1-Chloro-2-fluoroethane



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